1-benzyl-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
CAS No.: 847396-49-0
Cat. No.: VC7087700
Molecular Formula: C26H25N3O
Molecular Weight: 395.506
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847396-49-0 |
|---|---|
| Molecular Formula | C26H25N3O |
| Molecular Weight | 395.506 |
| IUPAC Name | 1-benzyl-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C26H25N3O/c1-19-9-5-6-12-21(19)18-29-24-14-8-7-13-23(24)27-26(29)22-15-25(30)28(17-22)16-20-10-3-2-4-11-20/h2-14,22H,15-18H2,1H3 |
| Standard InChI Key | FRDLUHSNCRJDKO-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5 |
Introduction
The compound 1-benzyl-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic molecule that combines elements of benzimidazole and pyrrolidinone structures. This article aims to provide a comprehensive overview of its chemical properties, synthesis, and potential biological activities based on available scientific literature.
Biological Activities
While specific biological activities of 1-benzyl-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one are not reported, compounds with similar structures often exhibit a range of biological properties. For instance, benzimidazoles are known for their antiprotozoal and antimicrobial activities . Pyrrolidinones can act as inhibitors in various biochemical pathways.
Research Findings
-
Benzimidazoles: These compounds have been studied for their antiprotozoal properties, with derivatives showing activity against various pathogens .
-
Pyrrolidinones: These are often explored for their potential as enzyme inhibitors or in drug development due to their ability to interact with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume